molecular formula C12H19NO3 B14373272 5-(2,2-Dimethoxypropyl)-2-methoxyaniline CAS No. 90177-03-0

5-(2,2-Dimethoxypropyl)-2-methoxyaniline

Cat. No.: B14373272
CAS No.: 90177-03-0
M. Wt: 225.28 g/mol
InChI Key: IRAQRZUQTHOZKQ-UHFFFAOYSA-N
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Description

5-(2,2-Dimethoxypropyl)-2-methoxyaniline is an aromatic amine compound of high interest in advanced organic synthesis and materials science research. This molecule features a methoxy-substituted aniline ring, a classic electron-donating group, coupled with a unique 2,2-dimethoxypropyl side chain. This specific side chain is a protected form of a ketone or aldehyde, which can be deprotected in situ, making the compound a valuable masked precursor for the synthesis of more complex molecular architectures . The structural motif of substituted anilines is frequently explored in the development of non-linear optical (NLO) materials, where molecules with π-conjugated systems and donor-acceptor properties are key . As such, this compound serves as a potential building block for novel organic materials with applications in photonics and optoelectronics. In pharmaceutical research, aniline derivatives are often investigated as key intermediates in the synthesis of active molecules, though any such applications for this specific compound remain exploratory . It is strictly intended for use in chemical synthesis, process development, and analytical research within a laboratory setting. This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90177-03-0

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

5-(2,2-dimethoxypropyl)-2-methoxyaniline

InChI

InChI=1S/C12H19NO3/c1-12(15-3,16-4)8-9-5-6-11(14-2)10(13)7-9/h5-7H,8,13H2,1-4H3

InChI Key

IRAQRZUQTHOZKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)N)(OC)OC

Origin of Product

United States

Synthetic Methodologies for 5 2,2 Dimethoxypropyl 2 Methoxyaniline and Its Analogs

Strategies for Constructing the 2-Methoxyaniline Aromatic Core

The formation of the substituted aniline (B41778) ring is a critical phase of the synthesis. This can be accomplished either by building the substitution pattern onto a precursor ring that is later converted to the aniline, or by modifying a pre-existing aniline derivative.

A common and effective strategy for the synthesis of aromatic amines (anilines) is the reduction of the corresponding nitroarene. wikipedia.org For the target molecule, a plausible precursor would be 1-(2,2-dimethoxypropyl)-4-methoxy-2-nitrobenzene. The final step in forming the aniline core would be the selective reduction of the nitro group. This transformation is one of the most widely used reactions in industrial and laboratory organic synthesis. wikipedia.orgyoutube.com

A variety of reducing agents and conditions can be employed for this purpose, each with its own advantages regarding yield, selectivity, and tolerance of other functional groups. organic-chemistry.org

Catalytic Hydrogenation : This is a high-yield method involving hydrogen gas and a metal catalyst. longchangextracts.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orglongchangextracts.com This method is often clean and efficient.

Metal-Acid Systems : Classic methods include the use of metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. youtube.com The Fe/HCl system is particularly common due to its cost-effectiveness.

Transfer Hydrogenation : Reagents like formic acid can be used as a hydrogen source in the presence of a suitable catalyst, offering a base-free reduction pathway. organic-chemistry.org

Other Reagents : Other options include sodium hydrosulfite or tin(II) chloride, which can be useful when specific chemoselectivity is required. wikipedia.org

Reduction MethodTypical ReagentsConditionsAdvantages
Catalytic Hydrogenation H₂, Pd/C or Raney NiControlled temperature and pressureHigh yield, clean reaction
Metal-Acid Reduction Fe, Sn, or Zn with HClAcidic mediaCost-effective, widely applicable
Transfer Hydrogenation Formic Acid, Fe-catalystMild conditionsBase-free, good functional group tolerance
Chemical Reduction SnCl₂, Na₂S₂O₄VariesCan offer chemoselectivity

An alternative approach involves starting with a simpler, commercially available methoxy-aniline, such as 2-methoxyaniline (o-anisidine) or 4-methoxyaniline (p-anisidine), and introducing the side chain at the desired position. This requires a regioselective C-H functionalization or an electrophilic aromatic substitution reaction. The existing amino and methoxy (B1213986) groups are ortho-, para-directing, which must be managed to achieve substitution at the correct position.

Directing groups can be temporarily installed on the amine to control the regioselectivity of subsequent reactions. For instance, converting the aniline to an amide or using a pyrimidyl directing group can facilitate ortho-functionalization. acs.orgresearchgate.net Palladium-catalyzed strategies have been developed for the ortho-C-H nitration of anilines using a removable pyrimidine (B1678525) directing group. researchgate.net While direct meta-functionalization is traditionally challenging, recent advances have described Brønsted acid-catalyzed meta-amination of anisidines. nih.gov These advanced methods highlight the possibility of precisely controlling the substitution pattern on the aniline core.

Installation and Transformation of the 2,2-Dimethoxypropyl Moiety

The 2,2-dimethoxypropyl group is an acetal (B89532), which is typically formed from a corresponding ketone precursor. Therefore, the synthesis of this side chain involves two key stages: creating the carbonyl precursor and then converting it to the acetal.

The 2,2-dimethoxypropyl side chain is the acetal of a methyl ketone. The most direct method to introduce the necessary carbonyl precursor onto the aromatic ring is through Friedel-Crafts acylation. libretexts.org This would involve reacting a suitable 2-methoxyaniline derivative (potentially with the amine protected) with an acylating agent like propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Once the ketone (e.g., 1-(5-amino-4-methoxyphenyl)propan-1-one) is formed, it can be converted into the target acetal. Acetalization is typically achieved by reacting the ketone with an alcohol—in this case, methanol (B129727)—under acidic conditions. chemistrysteps.com The acid catalyzes the addition of the alcohol to the carbonyl carbon. chemistrysteps.com To drive the reaction to completion, water, a byproduct of the reaction, often needs to be removed. nih.gov

A wide range of catalysts can be used for acetal formation, from simple mineral acids to various Lewis acids and heterogeneous catalysts. nih.govorganic-chemistry.org

Catalyst TypeExamplesTypical Conditions
Brønsted Acids HCl, H₂SO₄, p-TsOHMethanol solvent, often with water removal
Lewis Acids ZrCl₄, LiBF₄Aprotic solvent, mild conditions
Heterogeneous Catalysts Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂)Solvent-free or alcohol solvent
Metal Catalysts Palladium (II) complexesLow catalyst loading, ambient temperature

Elaborating a side chain on the aromatic ring involves introducing a carbon framework that can be transformed into the desired 2,2-dimethoxypropyl group. Friedel-Crafts acylation, as mentioned, is a primary method. libretexts.org

Alternatively, an existing alkyl side chain can be modified. For example, an ethylbenzene (B125841) derivative could be oxidized at the benzylic position to form a ketone. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgunizin.org This oxidation converts the alkyl group into a carboxylic acid, which would then require further steps to be converted to the desired ketone. libretexts.org A more selective oxidation would be required to stop at the ketone stage.

Radical halogenation, for instance with N-bromosuccinimide (NBS), can selectively halogenate the benzylic position of an alkyl side chain. youtube.com This introduces a functional group that can be further manipulated, for example, through substitution and oxidation, to generate the required ketone precursor for acetal formation.

Catalytic Approaches in the Synthesis of 5-(2,2-Dimethoxypropyl)-2-methoxyaniline

Catalysis is integral to nearly every proposed synthetic route for this molecule, enhancing reaction rates, yields, and selectivity.

In Nitroarene Reduction : Transition metals like palladium, platinum, and nickel are crucial for catalytic hydrogenation, providing a surface for the reaction between the nitro group and hydrogen. longchangextracts.comnih.gov Iron-based catalysts have also been developed for transfer hydrogenation reactions using formic acid. organic-chemistry.org

In C-H Functionalization : Palladium and rhodium complexes are instrumental in modern C-H activation and functionalization reactions. acs.orgresearchgate.net These catalysts, guided by directing groups, can achieve high regioselectivity in adding new substituents to the aromatic ring, a process that is difficult to control with traditional electrophilic substitution. acs.orgresearchgate.net

In Side Chain Installation : Lewis acids like aluminum chloride are the classic catalysts for Friedel-Crafts reactions, activating the acylating agent towards reaction with the aromatic ring.

In Acetal Formation : Both Brønsted and Lewis acids are used to catalyze the formation of acetals from ketones. nih.gov Palladium catalysis has also emerged as a mild and efficient method for this transformation. organic-chemistry.org The catalyst works by activating the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.com

The development of new catalytic systems continues to provide more efficient, sustainable, and selective methods for synthesizing complex molecules like this compound. galchimia.comresearchgate.net

Transition Metal-Mediated Transformations (e.g., N-Alkylation of Anilines)

The synthesis of aniline derivatives frequently employs transition metal-mediated transformations, particularly for the formation of carbon-nitrogen bonds. N-alkylation of anilines using alcohols, for instance, represents a highly atom-economical approach that is often facilitated by transition metal catalysts. nih.govrsc.org Catalytic systems based on a variety of metals, including iridium, ruthenium, gold, palladium, iron, nickel, and copper, have been developed for this purpose. nih.gov These catalysts typically operate via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes a condensation reaction with the aniline to form an imine. The subsequent hydrogenation of the imine, using the "borrowed" hydrogen, yields the N-alkylated aniline. rsc.org

The choice of metal and ligand is critical in these transformations, influencing the reaction's efficiency and selectivity. For example, copper compounds have been shown to be effective in the N-alkylation of aniline and its derivatives with alcohols. semanticscholar.org Similarly, complexes of Group 8 metals are known to catalyze reactions between anilines and olefins to produce N-alkylated products. acs.org While direct N-alkylation is a common strategy, transition metals are also pivotal in other transformations, such as C-H functionalization, which can be used to introduce various substituents onto the aniline ring prior to or after modifications to the amino group.

Table 1: Examples of Transition Metals Used in N-Alkylation of Amines

Metal Catalyst Reactant Type General Reaction Temperature Reference
Iridium (Ir) Alcohols >100 °C nih.gov
Ruthenium (Ru) Alcohols >100 °C nih.gov
Palladium (Pd) Alcohols Not specified nih.gov

This table provides a general overview of metals used in N-alkylation reactions and may not represent the specific conditions for every possible substrate.

Chemo- and Regioselective Catalysis for Complex Structure Formation

Creating a molecule with a specific substitution pattern, such as this compound, requires precise control over which parts of the molecule react. Chemo- and regioselective catalysis are essential for achieving this control, particularly in the functionalization of the aniline aromatic ring.

Transition-metal catalysts have been extensively utilized for the selective functionalization of aniline derivatives through C−H activation processes. acs.org The presence of directing groups, often attached to the nitrogen atom, can guide the catalyst to a specific position on the aromatic ring, typically the ortho position. nih.gov However, recent advancements have enabled the functionalization of anilines without the need for cumbersome protecting or directing groups. For instance, a palladium-catalyzed C–H arylation of unprotected anilines has been developed that selectively targets the ortho position. nih.gov

Beyond ortho-functionalization, methods for targeting other positions have also been explored. A highly para-selective C–H olefination of various aniline derivatives has been achieved using a palladium/S,O-ligand-based catalyst. acs.org This method is notable for its high efficiency and broad substrate scope under mild, aerobic conditions. acs.org Furthermore, chemo- and regioselective ortho-alkenylation of free anilines has been accomplished using a simple and efficient magnesium-based catalytic system, demonstrating that main-group metals can also play a crucial role in these selective transformations. acs.org Such catalytic systems, which allow for the selective introduction of carbon-carbon and carbon-heteroatom bonds, are instrumental in building the complex scaffolds of substituted anilines. researchgate.net

Reactivity and Reaction Mechanisms of 5 2,2 Dimethoxypropyl 2 Methoxyaniline

Reactivity of the Aromatic Amine Functionality in 5-(2,2-Dimethoxypropyl)-2-methoxyaniline

The aromatic amine group (-NH₂) attached to the benzene (B151609) ring is the primary site of reactivity for many classes of reactions. Its nucleophilicity is influenced by the electron-donating methoxy (B1213986) group (-OCH₃) at the ortho position, which can enhance its reactivity in certain electrophilic substitution reactions.

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl halides.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. The reaction of this compound with alkylating agents like alkyl halides or dimethyl sulfate (B86663) would be expected to yield secondary or tertiary amines. nih.gov One of the challenges in N-alkylation of primary amines is preventing overalkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salt products. nih.gov Modern catalytic methods, including those using palladium or copper-zirconium nanoparticles, have been developed to achieve more selective N-methylation of anilines using reagents like methanol (B129727) or dimethyl carbonate. nih.govresearchgate.net

N-Acylation: This is a reliable method for forming a stable amide linkage. The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) would produce the corresponding N-acyl derivative. This reaction is generally high-yielding and selective for mono-acylation. Metal-free N-acylation methods have also been developed, for instance, using N,N-dimethylformamide (DMF) as a carbonyl source promoted by ammonium iodide. researchgate.net

Table 1: Expected N-Alkylation and N-Acylation Reactions
Reaction TypeTypical ReagentsExpected ProductGeneral Conditions
N-MethylationDimethyl carbonate (DMC), Cu-Zr catalystN-methyl-5-(2,2-dimethoxypropyl)-2-methoxyanilineHigh temperature (e.g., 180°C) nih.gov
N-EthylationIodoethane, Base (e.g., K₂CO₃)N-ethyl-5-(2,2-dimethoxypropyl)-2-methoxyanilineIn a solvent like DMF fabad.org.tr
N-AcetylationAcetic anhydride (B1165640), PyridineN-acetyl-5-(2,2-dimethoxypropyl)-2-methoxyanilineRoom temperature
N-BenzoylationBenzoyl chloride, TriethylamineN-benzoyl-5-(2,2-dimethoxypropyl)-2-methoxyanilineIn a solvent like Dichloromethane (DCM)

Primary aromatic amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.govorientjchem.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. ajol.info The reaction is typically catalyzed by an acid and is reversible.

For this compound, reaction with an aromatic aldehyde like benzaldehyde (B42025) would yield an N-Benzylideneaniline derivative. The stability of these aromatic Schiff bases is enhanced by the conjugation of the azomethine group with the aromatic rings. nih.gov

Diazotization is a key reaction of primary aromatic amines, converting them into diazonium salts. This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). impactfactor.orgnih.gov The resulting diazonium salt of this compound would be a versatile intermediate.

These diazonium salts are electrophilic and can undergo azo coupling reactions with electron-rich aromatic compounds (the coupling component), such as phenols or other anilines, to form highly colored azo compounds. sid.irresearchgate.net This electrophilic aromatic substitution reaction is fundamental to the synthesis of many dyes and pigments. impactfactor.org For example, coupling the diazonium salt with a compound like 2-naphthol (B1666908) would produce a vibrant azo dye.

Transformations of the Dimethoxy Acetal (B89532) Group within this compound

The 2,2-dimethoxypropyl group is a dimethyl acetal, which functions as a protecting group for a ketone. This group is stable under neutral and basic conditions but is sensitive to acid.

Acetals can be hydrolyzed back to their parent carbonyl compound and alcohol in the presence of an aqueous acid catalyst. The mechanism involves protonation of one of the oxygen atoms of the acetal, followed by the loss of an alcohol molecule (methanol in this case) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the ketone and a second molecule of alcohol.

Treating this compound with an acid such as dilute hydrochloric acid or p-toluenesulfonic acid in the presence of water would cleave the acetal, yielding 5-(2-oxopropyl)-2-methoxyaniline (a ketone) and two equivalents of methanol. researchgate.net This transformation is useful for deprotecting the ketone functionality after performing reactions on the amine group that require basic or neutral conditions.

Table 2: Expected Acetal Hydrolysis
Starting MaterialReagentsPrimary ProductByproducts
This compoundH₃O⁺ (e.g., dilute HCl in water)5-(2-oxopropyl)-2-methoxyanilineMethanol (2 equivalents)

Transacetalization is a reaction in which an existing acetal is converted into a new acetal by reacting it with a different alcohol or diol, typically under acid catalysis. This process can be used to change the protecting group or to create more complex structures. For instance, reacting this compound with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative), releasing methanol. This reaction is often driven to completion by removing the methanol as it is formed.

Electrophilic Aromatic Substitution Patterns on the this compound Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound core is governed by the cumulative electronic and steric effects of its three substituents: the amino (-NH2), methoxy (-OCH3), and 2,2-dimethoxypropyl groups. Both the amino and methoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the aromatic ring via resonance. nih.govlibretexts.orglibretexts.org The 2,2-dimethoxypropyl group, being an alkyl-type substituent, is a weak activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect. fiveable.me

The positions available for substitution on the aromatic ring are C3, C4, and C6. The directing influences of the existing substituents on these positions are as follows:

Amino group (-NH2 at C1): Strongly directs ortho (to C2, C6) and para (to C4).

Methoxy group (-OCH3 at C2): Strongly directs ortho (to C1, C3) and para (to C5).

2,2-Dimethoxypropyl group at C5: Weakly directs ortho (to C4, C6).

When considering a disubstituted or polysubstituted benzene ring, the position of the incoming electrophile is determined by the combined effects of the substituents. msu.edu In this case, the directing effects can be either cooperative or conflicting. The most powerful activating group typically governs the regiochemical outcome. stackexchange.com Both -NH2 and -OH (and by extension, -OR like methoxy) are considered the strongest activating groups. msu.edu

The analysis of the directing vectors points towards specific positions being more favored for electrophilic attack:

Position C6: This position is ortho to the strongly activating amino group and ortho to the weakly activating 2,2-dimethoxypropyl group.

Position C4: This position is para to the strongly activating amino group and ortho to the weakly activating 2,2-dimethoxypropyl group.

Position C3: This position is ortho to the strongly activating methoxy group, but meta to the amino group.

The powerful ortho, para-directing nature of the amino group is the dominant influence. Therefore, electrophilic attack is most likely to occur at positions C4 and C6. Between these two, the C4 position is sterically less hindered than the C6 position, which is situated between the amino group and the bulky 2,2-dimethoxypropyl group. The C3 position is activated by the methoxy group but deactivated by its meta relationship to the more powerful amino group. Consequently, substitution at C3 is less likely. Thus, the primary substitution product is expected at the C4 position, with the C6 position being a potential minor product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence of -NH2 (C1)Influence of -OCH3 (C2)Influence of -CH2C(OMe)2Me (C5)Overall Predicted Reactivity
C3Meta (Deactivating)Ortho (Activating)Meta (Neutral)Low
C4Para (Strongly Activating)Meta (Neutral)Ortho (Activating)High (Major Product)
C6Ortho (Strongly Activating)Meta (Neutral)Ortho (Activating)Moderate (Minor Product, Steric Hindrance)

Role of this compound in Cyclization and Heterocycle Formation

Substituted anilines are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govacs.orgrsc.org this compound is a versatile starting material for constructing complex heterocyclic frameworks, most notably indole (B1671886) derivatives via the Fischer indole synthesis. nih.govwikipedia.orgnih.gov

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.org To utilize this compound in this reaction, it must first be converted into its corresponding hydrazine (B178648) derivative. This is typically achieved through diazotization with nitrous acid (generated from NaNO2 and a strong acid like HCl) to form a diazonium salt, followed by reduction, for example, with sodium sulfite (B76179) or tin(II) chloride.

Once the (2-methoxy-5-(2,2-dimethoxypropyl)phenyl)hydrazine is formed, it can be reacted with a variety of aldehydes and ketones to yield substituted indoles. The acidic conditions of the Fischer indole synthesis are crucial for the key steps of the mechanism, which include the formation of a hydrazone, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia. wikipedia.org

An interesting feature of the 5-(2,2-dimethoxypropyl) substituent is that it is a protected form of a ketone (an acetal). Under the acidic conditions often employed in cyclization reactions, this group can be hydrolyzed to reveal a ketone functionality. This latent carbonyl group could potentially participate in intramolecular cyclization reactions to form more complex, fused heterocyclic systems.

For instance, after the formation of an indole ring via the Fischer synthesis, subsequent treatment with acid could deprotect the 2,2-dimethoxypropyl group to a 2-oxopropyl group. This newly formed ketone could then be a handle for further intramolecular cyclization onto the indole nitrogen or another activated position on the ring, leading to polycyclic structures.

Another important class of heterocycles accessible from aniline (B41778) derivatives are quinolines. nih.gov For example, electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for synthesizing substituted quinolines. nih.gov While this would require prior modification of the amino group of this compound, it highlights the broader potential of this compound as a building block in heterocyclic synthesis.

Table 2: Hypothetical Fischer Indole Synthesis
StepStarting MaterialReagentsIntermediate/Product
1. DiazotizationThis compoundNaNO2, HCl, 0-5 °C2-methoxy-5-(2,2-dimethoxypropyl)benzenediazonium chloride
2. Reduction2-methoxy-5-(2,2-dimethoxypropyl)benzenediazonium chlorideSnCl2, HCl or Na2SO3(2-methoxy-5-(2,2-dimethoxypropyl)phenyl)hydrazine
3. Indole Formation(2-methoxy-5-(2,2-dimethoxypropyl)phenyl)hydrazine + AcetoneAcid catalyst (e.g., H2SO4, PPA, ZnCl2), Heat7-methoxy-5-(2,2-dimethoxypropyl)-2,3-dimethyl-1H-indole

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 2,2 Dimethoxypropyl 2 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, a complete picture of the molecular skeleton, including proton and carbon environments and their connectivity, can be assembled.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 5-(2,2-Dimethoxypropyl)-2-methoxyaniline, distinct signals are expected for the aromatic protons, the amine protons, the methoxy (B1213986) groups, and the dimethoxypropyl side chain.

The aromatic region of the 1,2,5-trisubstituted benzene (B151609) ring is expected to show three distinct protons. Their chemical shifts are influenced by the electron-donating nature of the amino (-NH₂) and methoxy (-OCH₃) groups, and the alkyl substituent. The protons of the primary amine (-NH₂) typically appear as a broad singlet. The methoxy group attached to the aromatic ring and the two equivalent methoxy groups on the side chain are expected to appear as sharp singlets. The aliphatic side chain protons will also produce characteristic singlet signals due to the absence of adjacent protons for coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on analysis of structurally similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3 (Aromatic)~6.75d1H
H-4 (Aromatic)~6.65dd1H
H-6 (Aromatic)~6.60d1H
-NH₂ (Amine)~3.6 - 4.2br s2H
Ar-OCH₃ (Ring Methoxy)~3.85s3H
-CH₂ - (Benzylic)~2.75s2H
-C(OCH₃ )₂- (Side-chain Methoxy)~3.15s6H
-C-CH₃ (Side-chain Methyl)~1.30s3H

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state and functional group type. The spectrum of this compound is expected to display twelve distinct signals corresponding to each carbon atom in the molecule.

The six aromatic carbons will resonate in the typical downfield region (~110-150 ppm), with carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1, C-2, C-5) appearing at lower field. The aliphatic carbons of the side chain and the methoxy groups will appear in the upfield region of the spectrum. The quaternary carbon of the dimethoxypropyl group is expected to have a characteristic chemical shift around 100 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds like 2-methoxyaniline and 2,2-dimethoxypropane. nih.govnih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Ar-NH₂)~137.0
C-2 (Ar-OCH₃)~147.5
C-3 (Ar-H)~115.0
C-4 (Ar-H)~118.0
C-5 (Ar-C)~130.0
C-6 (Ar-H)~111.0
Ar-OC H₃ (Ring Methoxy)~55.5
-C H₂- (Benzylic)~35.0
-C (OCH₃)₂- (Quaternary)~100.5
-C(OC H₃)₂- (Side-chain Methoxy)~48.5
-C-C H₃ (Side-chain Methyl)~24.0

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY is expected to show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-3). The aliphatic and methoxy protons, being singlets, would not show COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum. For instance, the aromatic proton at ~6.75 ppm would correlate with the aromatic carbon at ~115.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting different fragments of the molecule. sdsu.edu Key HMBC correlations would include:

The benzylic protons (-CH₂-) showing correlations to the aromatic carbons C-4, C-5, and C-6, confirming the attachment point of the side chain.

The ring methoxy protons (Ar-OCH₃) correlating to the C-2 carbon.

The side-chain methyl protons (-C-CH₃) correlating to the quaternary carbon (-C(OCH₃)₂-) and the benzylic carbon (-CH₂-).

Table 3: Key Expected 2D NMR Correlations

Technique Correlating Nuclei Expected Key Correlations
COSY ¹H ↔ ¹HH-3 ↔ H-4
HSQC ¹H ↔ ¹³C (1-bond)Ar-H ↔ Ar-C; Ar-OCH₃ ↔ Ar-OCH₃; -CH₂- ↔ -CH₂-; -C(OCH₃)₂- ↔ -C(OCH₃)₂-; -CH₃ ↔ -CH₃
HMBC ¹H ↔ ¹³C (2-3 bonds)-CH₂ - ↔ C-4, C-5, C-6, -C (OCH₃)₂-; Ar-OCH₃ ↔ C-2; -C-CH₃ ↔ -C (OCH₃)₂-, -CH₂ -

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₁₉NO₃. The calculated monoisotopic mass allows for its unambiguous identification.

Molecular Formula: C₁₂H₁₉NO₃

Calculated Monoisotopic Mass: 225.1365 g/mol

Expected [M+H]⁺ ion in HRMS (ESI): m/z 226.1438

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For anilines, a common fragmentation is the loss of HCN from the aromatic ring after initial rearrangements. miamioh.eduresearchgate.net For molecules containing a dimethoxypropyl group (a ketal), a characteristic and often dominant fragmentation is the loss of a methoxy radical (•OCH₃) to form a highly stable oxonium ion. Benzylic cleavage is also a common pathway.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Predicted) Proposed Fragment Structure Fragmentation Pathway
225[C₁₂H₁₉NO₃]⁺•Molecular Ion (M⁺•)
194[M - •OCH₃]⁺Loss of a methoxy radical from the side chain
152[C₈H₁₀NO]⁺Benzylic cleavage, loss of •C(OCH₃)CH₃
134[C₈H₈O]⁺•Further fragmentation of benzylic cleavage product
89[C₅H₉O₂]⁺Fragment from the dimethoxypropyl side chain

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk These spectra provide a "fingerprint" of the functional groups present.

N-H Vibrations: The primary amine group will show characteristic symmetric and asymmetric stretching vibrations in the IR spectrum, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and alkyl groups appear just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations produce characteristic bands in the 1450-1620 cm⁻¹ region.

C-O Vibrations: The C-O stretching of the aryl-alkyl ether and the aliphatic ether (ketal) functionalities will result in strong, characteristic bands in the 1000-1300 cm⁻¹ region of the IR spectrum.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for observing the aromatic ring vibrations and the C-C backbone of the alkyl chain.

Table 5: Characteristic IR and Raman Vibrational Frequencies for Key Functional Groups Data based on typical frequency ranges for organic functional groups. scholarsresearchlibrary.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3500MediumWeak
Amine (-NH₂)N-H Bend (scissoring)1590 - 1650MediumWeak
Aromatic C-HC-H Stretch3010 - 3100Medium-WeakStrong
Aliphatic C-HC-H Stretch2850 - 2970StrongMedium
Aromatic RingC=C Stretch1450 - 1620Medium-StrongStrong
Ether (Ar-O-C)C-O Stretch (asymmetric)1230 - 1270StrongMedium
Ether (R-O-C)C-O Stretch1050 - 1150StrongMedium
Amine (C-N)C-N Stretch1250 - 1350MediumMedium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which are crucial for understanding the molecule's structure and its interactions in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar methoxy-substituted aniline (B41778) derivatives provides a strong basis for predicting its crystallographic characteristics.

Detailed research findings on analogous compounds, such as 2-Methoxy-5-phenylaniline and 4-methoxy-2-nitroaniline, reveal common crystallographic features among substituted anilines. core.ac.ukresearchgate.net These compounds often crystallize in monoclinic or orthorhombic systems. For instance, 2-Methoxy-5-phenylaniline has been characterized to have an orthorhombic crystal system with the space group P212121. core.ac.uk In another example, 4-Methoxy-N-(4-nitrobenzyl)aniline was found to crystallize in a monoclinic system. nih.gov The solid-state packing of these molecules is typically influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions.

The expected crystallographic parameters for this compound, based on analogous structures, are presented in the interactive data table below.

Interactive Data Table: Representative Crystallographic Data for Methoxy-Substituted Aniline Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
2-Methoxy-5-phenylaniline Orthorhombic P212121 5.9900 20.4873 26.3727 90 90 90 core.ac.uk
4-methoxy-2-nitroaniline Orthorhombic Not specified 16.17 6.55 7.14 90 90 90 researchgate.net
4-Methoxy-N-(4-nitrobenzyl)aniline Monoclinic P21/c 7.4993 17.1516 10.0048 90 96.861 90 nih.gov
N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline Monoclinic P21/n Not specified Not specified Not specified 90 Not specified 90 nih.gov

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating components of a mixture, thereby allowing for the assessment of purity and the quantification of individual substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for the analysis of aniline derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is particularly effective for separating aniline and its derivatives. thermofisher.comsigmaaldrich.comnih.gov A common stationary phase is a C18-functionalized silica (B1680970) gel. sigmaaldrich.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. sigmaaldrich.comnih.gov Detection is often achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light. sigmaaldrich.com

Gas Chromatography (GC) is another powerful technique, especially when coupled with a mass spectrometer (GC-MS), for the analysis of volatile compounds. d-nb.infoajrconline.org For aniline derivatives, which can be less volatile, derivatization may sometimes be employed, though direct analysis is often possible. thermofisher.com Capillary columns, such as those with a polyethylene (B3416737) glycol or polysiloxane stationary phase, are typically used. tsijournals.com A Flame Ionization Detector (FID) or a mass spectrometer can be used for detection and quantification. ajrconline.orgtsijournals.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. For aniline derivatives, silica gel or alumina (B75360) plates are commonly used as the stationary phase. researchgate.netoup.com The mobile phase, or eluent, is a solvent or a mixture of solvents, with the polarity adjusted to achieve optimal separation. researchgate.net Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents such as p-anisaldehyde or aniline phthalate. researchgate.netepfl.ch

The following interactive data table summarizes typical chromatographic conditions for the analysis of substituted anilines, which would be applicable to this compound.

Interactive Data Table: Exemplary Chromatographic Conditions for Aniline Derivatives

Technique Stationary Phase Mobile Phase/Eluent Detection Ref.
HPLC C18 Methanol/Water UV (254 nm) sigmaaldrich.com
C18 Acetonitrile/Water UV (190 nm) nih.gov
GC AT-210 Capillary Column Helium (carrier gas) FID tsijournals.com
Not specified Not specified MS ajrconline.org
TLC Silica Gel Hexane/Ethyl Acetate UV Light (254 nm) researchgate.net
Alumina Chloroform/Methanol (9:1) Not specified researchgate.net

Computational and Theoretical Investigations of 5 2,2 Dimethoxypropyl 2 Methoxyaniline

Electronic Structure and Conformation Analysis via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stable conformations of molecules like 5-(2,2-dimethoxypropyl)-2-methoxyaniline. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide deep insights into the molecule's geometry and electronic properties.

The key structural features of this molecule are the aniline (B41778) core, the electron-donating methoxy (B1213986) group (-OCH₃) at the ortho position, and the bulky 2,2-dimethoxypropyl group at the meta position relative to the amino group. The methoxy group is known to donate electron density to the aromatic ring through resonance, influencing the charge distribution and reactivity. acs.org The bulky side chain will sterically influence the conformation of the methoxy and amino groups.

Conformational analysis would reveal the most stable spatial arrangement of the molecule. The orientation of the amino (-NH₂) group relative to the plane of the phenyl ring is a critical parameter in anilines. researchgate.net While the amino group in aniline itself is nearly planar with the ring to maximize lone-pair delocalization, steric hindrance from the ortho-methoxy group in this compound would likely cause some pyramidalization at the nitrogen atom and torsion. Furthermore, the rotational barriers of the C-N, C-O, and various C-C bonds in the side chain would be calculated to identify the global minimum energy conformer.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The HOMO is expected to be localized primarily on the aniline ring and the nitrogen and oxygen atoms, reflecting the regions of highest electron density and susceptibility to electrophilic attack. The LUMO would likely be distributed over the aromatic ring, indicating the sites for nucleophilic attack or electron acceptance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. physchemres.org For substituted anilines, electron-donating groups like methoxy typically increase the HOMO energy and decrease the HOMO-LUMO gap, suggesting higher reactivity. acs.org

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-5.25 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.15 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)5.10 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment2.8 DMeasures the overall polarity of the molecule.
N-atom Pyramidalization Angle15°Quantifies the non-planarity of the amino group due to steric effects.

Note: These values are hypothetical and representative of what would be expected from a DFT calculation, based on data for similar substituted anilines.

Reaction Pathway Elucidation and Transition State Modeling for Syntheses and Transformations

Computational chemistry is invaluable for mapping the reaction pathways involved in the synthesis and transformation of this compound. The synthesis of anilines often involves the reduction of a corresponding nitroaromatic compound or through amination reactions on an aryl halide. organic-chemistry.orgyoutube.com

For instance, if synthesized via a Buchwald-Hartwig amination of a corresponding aryl halide, DFT calculations could model the entire catalytic cycle. organic-chemistry.org This would involve optimizing the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete potential energy surface for the reaction can be constructed. This surface would reveal the activation energies for each step, allowing for the identification of the rate-determining step. nih.gov Machine learning interatomic potentials (MLIPs) are also emerging as powerful tools to accelerate the search for transition states in complex reaction pathways.

Key transformations of the aniline functionality, such as diazotization or acylation, could also be modeled. geeksforgeeks.org For example, in a diazotization reaction with nitrous acid, computational modeling could elucidate the stepwise mechanism, including the initial nitrosation of the amine, subsequent proton transfers, and the final elimination of water to form the diazonium ion. Transition state theory, combined with the calculated activation energies, would allow for the prediction of reaction rate constants at different temperatures. nih.gov Such studies provide insights that can be used to optimize reaction conditions, improve yields, and predict potential side reactions. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy, which can aid in the structural confirmation of newly synthesized compounds. researchgate.net For this compound, key spectroscopic data like NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be computationally predicted.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.comresearchgate.net Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. researchgate.net These predicted values, when compared to experimental spectra, are crucial for assigning signals and confirming the molecular structure. The accuracy of these predictions can be very high, often with mean unsigned errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C when appropriate computational levels and solvent models are used. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield a theoretical IR spectrum. Characteristic peaks, such as the N-H stretching vibrations of the amino group (typically 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, and C-O stretches of the methoxy groups, can be identified and compared with experimental FT-IR data. semanticscholar.org While calculated harmonic frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors to achieve excellent agreement. arxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net The calculations would likely predict π→π* transitions within the substituted benzene (B151609) ring, and the results would show how the methoxy and amino substituents cause a bathochromic (red) shift compared to unsubstituted benzene.

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

ParameterPredicted Value (Illustrative)Expected Experimental Value (Illustrative)
¹H NMR (Ar-H )6.7 - 7.2 ppm6.6 - 7.1 ppm
¹³C NMR (C -NH₂)145.5 ppm146.0 ppm
IR (N-H stretch)3450, 3360 cm⁻¹3445, 3355 cm⁻¹
UV-Vis (λ_max)295 nm298 nm

Note: This table illustrates the expected strong correlation between DFT-predicted and experimentally measured spectroscopic data.

Molecular Modeling for Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions (NCIs) play a critical role in determining the condensed-phase properties of molecules, including their crystal packing, solubility, and interactions with biological targets. semanticscholar.org For this compound, several types of NCIs are significant. These include hydrogen bonding, π-π stacking, and van der Waals forces.

The amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen of the amino group can act as hydrogen bond acceptors. Molecular modeling can be used to explore the formation of intermolecular hydrogen bonds, which would strongly influence the crystal structure and boiling point.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions in real space, providing a detailed picture of the forces that govern the molecule's supramolecular assembly. nih.gov Such analyses are crucial for understanding polymorphism and for crystal engineering applications. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies of the Aniline Functionality

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. acs.org For the aniline functionality in this compound, QSRR models can be developed to predict properties like its basicity (pKa), oxidation potential, or rate of reaction in a specific chemical transformation. umn.edu

The first step in a QSRR study is the calculation of a wide range of molecular descriptors using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges on the nitrogen), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).

The basicity of the aniline nitrogen is a key property. Electron-donating groups generally increase the basicity of anilines, while electron-withdrawing groups decrease it. chemistrysteps.com The ortho-methoxy group has competing effects: a +R (resonance) effect that increases electron density and a -I (inductive) effect that decreases it. The bulky side chain may also introduce steric hindrance around the amino group, potentially affecting its ability to be protonated. A QSRR model, built from a training set of various substituted anilines, could use calculated descriptors to predict the pKa of this compound with reasonable accuracy. Similar models could be developed to predict its one-electron oxidation potential, which is relevant to its stability and its potential to form radicals. nih.gov

These predictive models are valuable for screening large numbers of virtual compounds and for gaining a deeper understanding of the structural features that control reactivity. nih.gov

Applications of 5 2,2 Dimethoxypropyl 2 Methoxyaniline in Complex Molecule Synthesis

Precursor in Medicinal Chemistry for Novel Scaffolds

In medicinal chemistry, the search for novel molecular scaffolds is crucial for the development of new therapeutic agents. Substituted anilines are recognized as "privileged structures" because they can be modified to interact with a wide range of biological targets. The 2-methoxyaniline moiety, a key feature of 5-(2,2-Dimethoxypropyl)-2-methoxyaniline, is a valuable precursor for creating new pharmacologically active molecules. The strategic placement of the amino and methoxy (B1213986) groups on the aniline (B41778) ring influences the electronic and steric properties of the molecule, which is essential for fine-tuning its interaction with biological receptors and enzymes.

Quinolones are a major class of heterocyclic compounds known for their broad-spectrum antibacterial activity and, more recently, for their potential as anticancer agents. mdpi.com The synthesis of the quinolone core often involves the cyclization of an aniline derivative. Various synthetic strategies have been developed that can accommodate substituted anilines to produce a diverse range of quinolone analogues.

One common approach is the palladium-catalyzed annulation of alkynes, where an ortho-haloaniline or a related derivative reacts with an alkyne and a carbon monoxide source to construct the quinolone ring system. mdpi.comnih.gov Another strategy involves the cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. nih.gov The presence of substituents on the aniline ring, such as the methoxy and dimethoxypropyl groups found in this compound, allows for the creation of functionalized quinolones with potentially enhanced or novel biological activities. These substituents can modulate the molecule's solubility, metabolic stability, and target-binding affinity.

Synthetic Route to QuinolonesStarting Aniline Derivative TypeKey Reagents/CatalystsRef.
Palladium-Catalyzed Carbonylative Annulationo-IodoanilinesTerminal Alkynes, Carbon Monoxide, Palladium Catalyst nih.gov
Camps' CyclizationN-(2-Acylaryl)amidesBase (e.g., NaOH) mdpi.com
Electrophilic CyclizationN-(2-Alkynyl)anilinesICl, I₂, Br₂, PhSeBr nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a proven strategy in cancer therapy. The 2-methoxyaniline structural motif is an important pharmacophoric fragment found in several potent VEGFR-2 inhibitors. nih.gov

For instance, the closely related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial precursor for the synthesis of inhibitors like N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ), which has a high affinity for the VEGFR-2 receptor. nih.gov The methoxy-aniline portion of these molecules typically binds in the hinge region of the kinase's ATP-binding pocket, a critical interaction for inhibitory activity. nih.gov Therefore, this compound serves as a valuable synthetic intermediate, providing the core methoxy-aniline scaffold needed to build a new generation of VEGFR-2 inhibitors and other protein kinase modulators. nih.gov

VEGFR-2 Inhibitor FeatureRole of the 2-Methoxyaniline MoietyExample Compound Containing MoietyRef.
Hinge BindingForms key hydrogen bonds in the ATP-binding pocket of the kinase domain.AAZ (derived from 5-(ethylsulfonyl)-2-methoxyaniline) nih.gov
Scaffold FoundationProvides the core structure for building more complex inhibitors.Various derivatives of N-phenyloxazol-2-amines nih.gov

Intermediate in the Synthesis of Agrochemicals

The aniline framework is a cornerstone in the agrochemical industry. Derivatives of 2-methoxyaniline (o-anisidine) are used as intermediates in the production of a range of pesticides, including herbicides, insecticides, and fungicides. longchangextracts.com The functional groups on the aniline ring can be chemically modified to create active ingredients that target specific biological pathways in weeds, insects, or fungi. For example, aniline derivatives serve as precursors for triazine-based herbicides and certain azole-based fungicides. longchangextracts.com The specific substitution pattern of this compound makes it a candidate for derivatization into novel agrochemical agents with potentially unique modes of action or improved efficacy.

Utility in Materials Science for Advanced Functional Molecules (e.g., OLED Intermediates)

In the field of materials science, there is high demand for novel organic molecules for use in advanced applications like Organic Light-Emitting Diodes (OLEDs). The performance of an OLED device depends heavily on the properties of the organic materials used in its layers, such as the hole-transporting layer (HTL) and the emissive layer.

Star-shaped molecules built around a central core, such as 1,3,5-triazine, are a promising class of materials for OLEDs. mdpi.com These molecules are often synthesized by linking aromatic "arms" to the central core via an amino group. Aniline derivatives, including those with methoxy substitutions, are ideal candidates for these arms. The synthesis typically involves a nucleophilic aromatic substitution reaction where the amino group of the aniline derivative displaces a leaving group (like chlorine) on the triazine core. mdpi.com The resulting triazine-based compounds can function as hole-transporting or emissive materials. The substituents on the aniline, such as those on this compound, can be used to tune the final material's electronic properties (e.g., HOMO/LUMO energy levels), thermal stability, and solubility for solution-based processing. mdpi.comresearchgate.net

Design and Synthesis of Chemosensors and Probes Utilizing the this compound Framework

Chemosensors and molecular probes are molecules designed to detect the presence of specific chemical species (analytes) by producing a measurable signal, such as a change in color or fluorescence. Aniline-based compounds are frequently used in the design of fluorescent sensors.

A common strategy involves coupling the aniline derivative to a fluorophore, such as a boron-dipyrromethene (BODIPY) dye. In such a system, the aniline's amino group can act as a recognition site. The sensing mechanism often relies on a process called photoinduced electron transfer (PeT). researchgate.net In the "off" state, the aniline quenches the fluorophore's emission. Upon interaction with an analyte (e.g., a proton in acidic conditions), the electronic properties of the aniline group are altered, inhibiting the PeT process and "turning on" the fluorescence. researchgate.net The this compound framework can be readily incorporated into such sensor designs, where its amino group serves as the reactive site for both linking to a fluorophore and interacting with target analytes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.